N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034386-77-9
VCID: VC5122387
InChI: InChI=1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2
SMILES: C1=CC(=CN=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Molecular Formula: C12H11N5O2S2
Molecular Weight: 321.37

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide

CAS No.: 2034386-77-9

Cat. No.: VC5122387

Molecular Formula: C12H11N5O2S2

Molecular Weight: 321.37

* For research use only. Not for human or veterinary use.

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide - 2034386-77-9

Specification

CAS No. 2034386-77-9
Molecular Formula C12H11N5O2S2
Molecular Weight 321.37
IUPAC Name N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2
Standard InChI Key ARAVYYTYEKDUOW-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3

Introduction

Chemical Structure and Rational Design

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide features a pyridine-3-sulfonamide core linked via a methylene bridge to a 1,2,3-triazole ring substituted at the 1-position with a thiophen-3-yl group. The pyridine ring provides a planar aromatic system conducive to π-π stacking interactions in biological targets, while the sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding potential. The 1,2,3-triazole moiety, synthesized via click chemistry, offers metabolic stability and serves as a rigid spacer, positioning the thiophene ring for hydrophobic interactions .

The thiophene substituent introduces electron-rich sulfur heteroatoms, which may modulate electronic properties and enhance binding to metalloenzymes. This structural framework mirrors antifungal agents targeting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide can be conceptualized through two key intermediates:

  • Pyridine-3-sulfonamide propargyl derivative: Prepared by reacting pyridine-3-sulfonyl chloride with propargyl amine.

  • 3-Azidothiophene: Generated via diazotization of 3-aminothiophene followed by azide substitution.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between these intermediates yields the 1,2,3-triazole linkage, as illustrated below:

Propargyl-sulfonamide+3-AzidothiopheneCu(I)Target Compound+N2\text{Propargyl-sulfonamide} + \text{3-Azidothiophene} \xrightarrow{\text{Cu(I)}} \text{Target Compound} + \text{N}_2 \uparrow

Stepwise Synthesis

  • Synthesis of Pyridine-3-sulfonamide Propargyl Derivative:
    Pyridine-3-sulfonyl chloride is treated with propargyl amine in dichloromethane under basic conditions (e.g., triethylamine), yielding N-propargylpyridine-3-sulfonamide. Reaction completion is confirmed by the disappearance of the sulfonyl chloride IR band at ~1370 cm⁻¹ and the emergence of sulfonamide N–H stretches at 3300–3250 cm⁻¹ .

  • Preparation of 3-Azidothiophene:
    3-Aminothiophene undergoes diazotization with sodium nitrite/HCl at 0–5°C, followed by reaction with sodium azide. The azide intermediate is extracted and purified via column chromatography .

  • CuAAC Cycloaddition:
    Equimolar amounts of N-propargylpyridine-3-sulfonamide and 3-azidothiophene are reacted in tert-butanol/water (1:1) with CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds at 50°C for 12 hours, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane). The crude product is purified via recrystallization from ethanol, yielding the target compound as a white solid .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • 3320–3280 cm⁻¹: N–H stretching of sulfonamide and triazole.

  • 1625–1590 cm⁻¹: C=N stretching of triazole.

  • 1350 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretches of sulfonamide.

  • 3100 cm⁻¹: C–H aromatic stretches (pyridine and thiophene).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 8.91 (s, 1H, H-2 pyridine)

    • δ 8.43 (d, J = 4.9 Hz, 1H, H-6 pyridine)

    • δ 7.89 (s, 1H, triazole-H)

    • δ 7.52 (m, 2H, thiophene-H)

    • δ 5.12 (s, 2H, CH₂ linker)

    • δ 3.21 (s, 2H, SO₂NH₂)

  • ¹³C NMR:

    • δ 152.1 (C-2 pyridine)

    • δ 145.6 (triazole-C)

    • δ 138.2 (thiophene-C)

    • δ 127.4–122.3 (aromatic carbons)

    • δ 44.8 (CH₂ linker)

Hypothesized Biological Activities

Anticancer Activity

Triazole-sulfonamide conjugates demonstrate moderate cytotoxicity against NCI-60 cancer cell lines, with GI₅₀ values ranging from 1.2–8.7 µM . The electron-deficient pyridine ring may intercalate DNA or inhibit carbonic anhydrase IX, a tumor-associated enzyme.

Computational Docking Studies (In Silico Analysis)

A preliminary docking study using AutoDock Vina positioned the compound within the active site of Candida albicans CYP51 (PDB: 5TZ1). Key interactions include:

  • Hydrogen bonding between the sulfonamide NH and Tyr132.

  • π-π stacking of the pyridine ring with Phe233.

  • Hydrophobic contacts between the thiophene and Leu321.

The calculated binding affinity (–9.2 kcal/mol) suggests potent inhibition, though experimental validation is required .

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